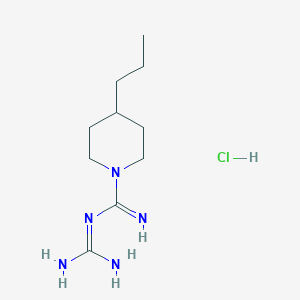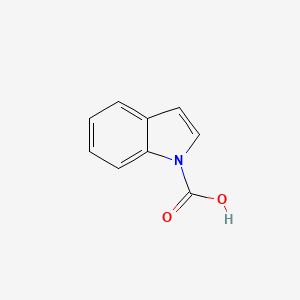
1H-吲哚-1-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-1-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their aromatic properties and are present in various biologically active compounds. The indole nucleus is a key structural component in many natural and synthetic molecules, contributing to their biological activities .
科学研究应用
1H-Indole-1-carboxylic acid has numerous applications in scientific research:
Medicine: Indole derivatives have shown potential as antiviral, anticancer, and anti-inflammatory agents.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Indole-1-carboxylic acid interacts with specific cellular targets. While the exact targets may vary depending on the context, one notable interaction is with nuclear receptors. These receptors regulate various processes, including gene expression, metabolism, and immune responses. By binding to these receptors, indole-1-carboxylic acid influences cellular signaling pathways and maintains homeostasis .
Mode of Action
The mode of action involves the binding of indole-1-carboxylic acid to its targets. This interaction can lead to downstream effects, such as altered gene expression, enzyme activity, or protein function. For example, indole derivatives have been investigated for their inhibitory activity against viruses, including influenza A and Coxsackie B4 virus . The specific mechanisms of inhibition may involve interference with viral replication or protein synthesis.
Biochemical Pathways
Indole-1-carboxylic acid affects various biochemical pathways. For instance, it may modulate metabolic pathways related to cell growth, energy production, and immune responses. Additionally, indole derivatives have been linked to plant growth regulation, influencing processes like root growth and flowering time
Result of Action
At the molecular and cellular levels, indole-1-carboxylic acid’s action can lead to diverse outcomes. These may include altered gene expression, protein synthesis, or enzyme activity. For example, its antiviral properties may prevent viral replication, ultimately protecting host cells .
生化分析
Biochemical Properties
1H-Indole-1-carboxylic acid interacts with multiple receptors, contributing to its broad-spectrum biological activities . It binds with high affinity to these receptors, making it a valuable tool for developing new therapeutic derivatives .
Cellular Effects
1H-Indole-1-carboxylic acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 1H-Indole-1-carboxylic acid involves its interactions with biomolecules at the molecular level. It can exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole-1-carboxylic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1H-Indole-1-carboxylic acid can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
1H-Indole-1-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
1H-Indole-1-carboxylic acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: 1H-Indole-1-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of indole with aryl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dimethylformamide at room temperature . Another method involves the esterification of bis(trichloromethyl)carbonate with substituted phenols, followed by acylation with indole .
Industrial Production Methods: Industrial production of 1H-indole-1-carboxylic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis .
化学反应分析
1H-Indole-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitric acid, sulfuric acid, varying temperatures and solvents
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives
相似化合物的比较
1H-Indole-1-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxaldehyde: An intermediate in the synthesis of various bioactive compounds.
Indole-3-butyric acid: A rooting hormone used in plant propagation.
Uniqueness: 1H-Indole-1-carboxylic acid is unique due to its specific structural features and reactivity, making it a versatile building block for the synthesis of diverse indole derivatives with various biological activities .
属性
IUPAC Name |
indole-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)10-6-5-7-3-1-2-4-8(7)10/h1-6H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWGRMYWDUMKNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: TBIC acts as a potent BKCa channel opener, interacting with the channel from the extracellular side. [, ] This interaction shifts the conductance-voltage relationship of the channel towards more negative potentials, increasing the open probability and promoting potassium ion efflux. [, ] This hyperpolarization of smooth muscle cells ultimately leads to relaxation. [, ]
A: While the exact mechanism remains unclear, research suggests that TBIC and related benzofuroindole derivatives exhibit a preference for BKCa channels in bladder smooth muscle over those found in vascular tissue. [] Further research is needed to pinpoint the specific structural determinants responsible for this selectivity.
A: Yes, research has shown that modifications to the benzofuroindole scaffold can influence BKCa channel-opening activity. For example, the presence of a chlorine atom at the 4-position and a trifluoromethyl group at the 7-position, as seen in TBIC, contributes to its potency. [] Further structure-activity relationship studies are crucial for optimizing these compounds for therapeutic applications.
A: Preclinical studies in rat models of BPH suggest that combining TBIC with tamsulosin and finasteride may offer improved treatment outcomes compared to these medications alone. [, ] The combination demonstrated a more pronounced reduction in prostate size, serum hormone levels, and markers of prostate growth. [, ]
A: While benzofuroindole compounds show promise as smooth muscle relaxants, a key challenge lies in optimizing their selectivity for specific tissues. [] Achieving a favorable balance between efficacy and potential off-target effects in vivo is crucial for their successful translation into clinical use.
A: Yes, indole-1-carboxylic acid ethyl ester has been successfully employed in the synthesis of indolo[2,3-a]carbazoles. [] This demonstrates the potential of these compounds as valuable building blocks in organic synthesis.
A: Yes, studies have explored the Diels-Alder reaction of [(E)-2-vinyl]indole-1-carboxylic acid ethyl esters with various dienophiles, successfully synthesizing 3,4-disubstituted 1,2,3,4-tetrahydrocarbazoles. [] This reaction holds promise for building complex heterocyclic systems.
A: Research has explored the use of 1H-indole-1-carboxylic acid aryl esters as components in marine antifouling coatings. [] This highlights the potential of these compounds in materials science applications.
A: Studies investigating the inhibition of prolyl endopeptidase by indole-1-carboxylic acid derivatives revealed that specific stereoisomers exhibited significantly higher inhibitory potency. [] For instance, the 2S, 2'S-isomer of 2-(2-formyl-pyrrolidine-1-carbonyl)-2,3-dihydro-indole-1-carboxylic acid benzyl ester displayed greater activity. [] This finding underscores the importance of stereochemistry in determining biological activity.
A: Yes, research has focused on developing controlled-release formulations of (-) - (3aR, 4S, 7aR) -4- hydroxy -4m- tolylethynyl - octahydro - indole-1-carboxylic acid methyl ester (AFQ056) for treating levodopa-induced dyskinesias in Parkinson's disease. [] This highlights the potential for utilizing these compounds in advanced drug delivery strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B2360234.png)
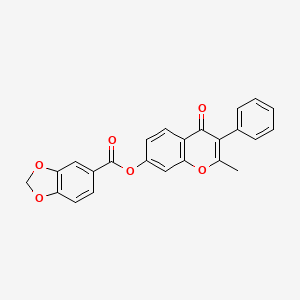
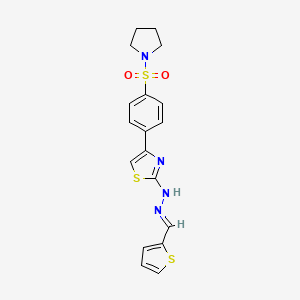
![(E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2360239.png)
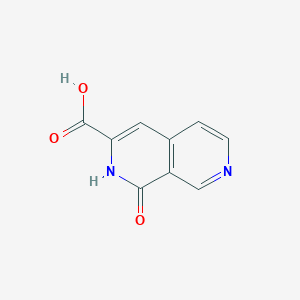
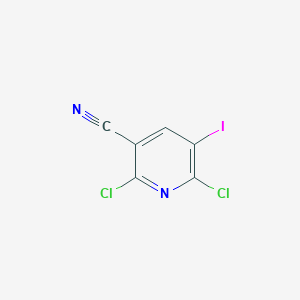
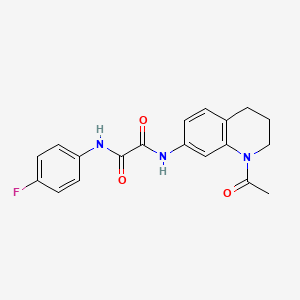
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acrylamide](/img/structure/B2360246.png)

![4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde](/img/structure/B2360249.png)
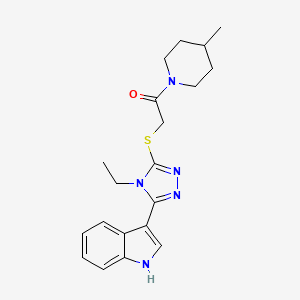
![Methyl [(4-fluorobenzyl)sulfanyl]acetate](/img/structure/B2360252.png)
![4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2360256.png)
